
AS2541019
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AS2541019 is a selective Phosphatidylinositol-3-kinase p110δ (PI3Kδ) inhibitor.
科学的研究の応用
Inhibition of Donor-Specific Antibody Production in Transplant Models
AS2541019, a selective inhibitor of Phosphatidylinositol-3-kinase p110δ (PI3Kδ), has been researched for its role in suppressing donor-specific antibody production in transplant models. Studies have shown its effectiveness in rodent and non-human primate allotransplant models, suggesting its potential in preventing antibody-mediated rejection (AMR) in organ transplantation. In these studies, AS2541019 was used alongside tacrolimus and mycophenolate mofetil (MMF) to inhibit de novo donor-specific antibodies (DSA) production, thereby indicating its potential as a candidate for preventing the development of AMR by inhibiting DSA production (Marui et al., 2019).
Effect on B Cell Immunity and Antibody Production
Further research into AS2541019 has demonstrated its significant impact on B cell immunity and antibody production. This selective PI3Kδ inhibitor effectively prevented B cell activation and proliferation in vitro. Oral administration of AS2541019 led to substantial inhibition of both T-dependent and T-independent de novo antibody production in the peripheral blood. This research highlights its potential use in managing conditions where excessive antibody production is a concern, such as in autoimmune diseases and organ rejection in transplantation (Marui et al., 2018).
特性
CAS番号 |
2098906-98-8 |
|---|---|
製品名 |
AS2541019 |
分子式 |
C26H33F2N7O3 |
分子量 |
529.59 |
IUPAC名 |
N-(trans-4-((6-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-2-morpholinopyrimidin-4-yl)oxy)cyclohexyl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C26H33F2N7O3/c1-33(2)16-22(36)29-17-7-9-18(10-8-17)38-23-15-21(31-26(32-23)34-11-13-37-14-12-34)35-20-6-4-3-5-19(20)30-25(35)24(27)28/h3-6,15,17-18,24H,7-14,16H2,1-2H3,(H,29,36)/t17-,18- |
InChIキー |
IEXOUJYSSRXBPJ-IYARVYRRSA-N |
SMILES |
O=C(N[C@H]1CC[C@H](OC2=NC(N3CCOCC3)=NC(N4C(C(F)F)=NC5=CC=CC=C45)=C2)CC1)CN(C)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AS2541019; AS-2541019; AS 2541019 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)
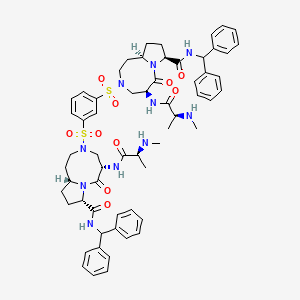
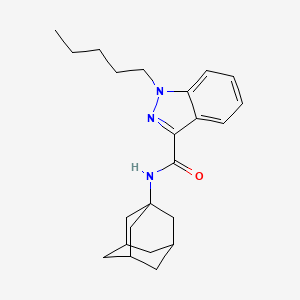
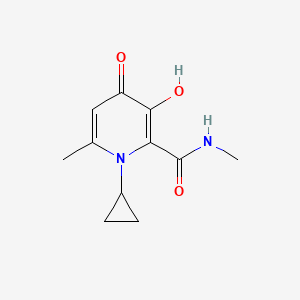
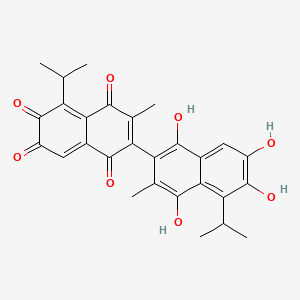
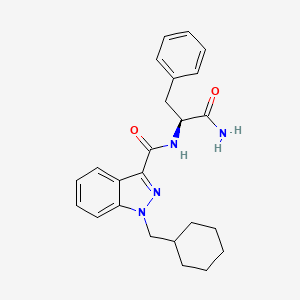
![(2R)-2-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8,8-trimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-1-[(2S,3S)-3-methyl-2-[[(2S)-2-(methylamino)propanoyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605542.png)
![(2R)-3-[(2S)-2-[[(E)-3-[2-[(2S,3S,5S,7S)-3,7-dihydroxy-5,8-dimethylnonan-2-yl]-4,5-dihydro-1,3-thiazol-4-yl]-2-methylprop-2-enoyl]amino]-3-(4-methoxyphenyl)propanoyl]-2-[(2S)-2-(methylamino)propanoyl]-1-[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B605543.png)

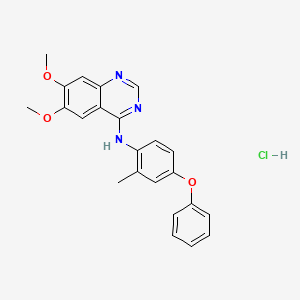
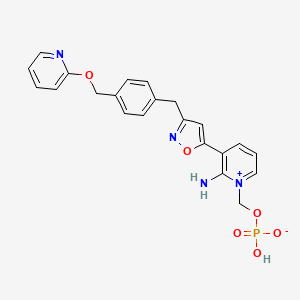
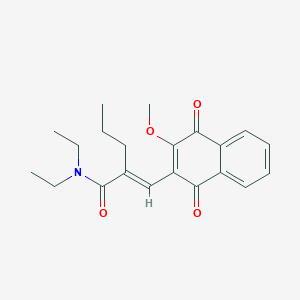
![(E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B605551.png)